

# A Technical Guide to the Pharmacokinetics of Aopta

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Aopta    |           |  |  |  |
| Cat. No.:            | B1240302 | Get Quote |  |  |  |

## **Executive Summary**

This document provides a comprehensive overview of the pharmacokinetic (PK) profile of **Aopta**, a novel investigational compound. The data herein is derived from a series of preclinical and early-phase clinical studies designed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This guide details the experimental methodologies employed, summarizes key quantitative findings in tabular format, and visualizes the metabolic pathways and experimental workflows to facilitate a deeper understanding for drug development professionals.

# Pharmacokinetic Profile of Aopta

**Aopta** exhibits predictable pharmacokinetic properties following oral administration. It is rapidly absorbed, with plasma concentrations peaking between 2 and 4 hours post-dose. The compound is extensively metabolized, primarily via hepatic pathways, and its elimination is moderate. The following tables summarize the key pharmacokinetic parameters observed in human studies.

#### **Data Presentation: Key Pharmacokinetic Parameters**

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **Aopta** in Healthy Volunteers (Fasted)



| Dose<br>Group | N | Cmax<br>(ng/mL)   | Tmax (hr)          | AUC₀–t<br>(ng·hr/mL<br>) | AUC₀–inf<br>(ng·hr/mL<br>) | t⅓ (hr)    |
|---------------|---|-------------------|--------------------|--------------------------|----------------------------|------------|
| 10 mg         | 8 | 152.4 ±<br>25.1   | 2.0 (1.0 -<br>3.0) | 1,180 ±<br>198           | 1,215 ±<br>205             | 10.5 ± 1.8 |
| 25 mg         | 8 | 388.9 ±<br>55.6   | 2.5 (1.5 -<br>4.0) | 3,150 ±<br>450           | 3,245 ±<br>475             | 11.1 ± 2.0 |
| 50 mg         | 8 | 795.2 ±<br>110.3  | 2.5 (2.0 -<br>4.0) | 6,870 ±<br>980           | 7,050 ±<br>1010            | 11.4 ± 1.9 |
| 100 mg        | 8 | 1610.7 ±<br>240.5 | 3.0 (2.0 -<br>4.0) | 15,950 ±<br>2100         | 16,480 ±<br>2250           | 12.0 ± 2.2 |

Data are presented as mean  $\pm$  standard deviation (SD), except for Tmax, which is presented as median (range). Cmax: Maximum observed plasma concentration. Tmax: Time to reach Cmax. AUC<sub>0</sub>–t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration. AUC<sub>0</sub>–inf: Area under the plasma concentration-time curve from time 0 to infinity.  $t^{1}/2$ : Terminal elimination half-life.

Table 2: Effect of a High-Fat Meal on **Aopta** Pharmacokinetics (50 mg Dose)

| Parameter                           | Fed State<br>(N=12) | Fasted State<br>(N=12) | Geometric<br>Mean Ratio<br>(Fed/Fasted) | 90% CI      |
|-------------------------------------|---------------------|------------------------|-----------------------------------------|-------------|
| Cmax (ng/mL)                        | 580.5 ± 95.7        | 790.1 ± 105.2          | 0.74                                    | 0.68 - 0.81 |
| AUC <sub>o</sub> -inf<br>(ng·hr/mL) | 6,950 ± 995         | 7,010 ± 1005           | 0.99                                    | 0.91 - 1.08 |
| Tmax (hr)                           | 4.5 (3.0 - 6.0)     | 2.5 (2.0 - 4.0)        | -                                       | -           |

Administration with a high-fat meal decreases the rate of absorption (lower Cmax, delayed Tmax) but does not significantly impact the overall extent of exposure (AUC).



# **Key Experimental Protocols**

The data presented above were generated from rigorously controlled clinical studies. The following sections detail the methodologies for the core experiments.

### Single Ascending Dose (SAD) Study Protocol

- Study Design: A randomized, double-blind, placebo-controlled, single-dose escalation study in healthy adult volunteers. Four cohorts (10 mg, 25 mg, 50 mg, 100 mg) were enrolled, with 8 subjects per cohort (6 active, 2 placebo).
- Dosing: Subjects received a single oral dose of Aopta or placebo following an overnight fast
  of at least 10 hours.
- Sample Collection: Serial venous blood samples were collected in K<sub>2</sub>EDTA tubes pre-dose and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose. Plasma was separated by centrifugation (1500g for 10 minutes at 4°C) and stored at -80°C until analysis.
- Bioanalytical Method: Plasma concentrations of Aopta and its primary metabolites were quantified using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

#### **Food-Effect Study Protocol**

- Study Design: An open-label, randomized, two-period, two-sequence crossover study in healthy volunteers.
- Dosing: Subjects received a single 50 mg oral dose of Aopta on two separate occasions:
   once under fasted conditions (as described above) and once within 30 minutes of consuming
   a standardized high-fat, high-calorie breakfast (approx. 800-1000 kcal, with 50% of calories
   from fat). A washout period of 14 days separated the two dosing periods.
- Sample Collection and Analysis: Blood sampling and bioanalysis were performed as described in the SAD study protocol.

# **Metabolism and Signaling Pathways**



**Aopta** is primarily cleared via hepatic metabolism. In vitro studies using human liver microsomes identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for its oxidative metabolism.

#### **Visualizations**

The following diagrams illustrate the primary metabolic pathway of **Aopta** and the workflow for the SAD clinical trial.



Click to download full resolution via product page

Caption: Primary metabolic pathway of **Aopta** via Phase I and Phase II reactions.





Click to download full resolution via product page

Caption: Experimental workflow for the Single Ascending Dose (SAD) study.

• To cite this document: BenchChem. [A Technical Guide to the Pharmacokinetics of Aopta]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1240302#understanding-the-pharmacokinetics-of-aopta]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com